(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid

PPAR agonist lipophilicity drug design

This is the unique 3-carbon linker variant (CAS 1164517-07-0) from the sulfamoyl-cinnamic acid PPARα agonist series disclosed in Pfizer patent WO/2005/092845. It features a strictly defined (E)-configuration at the propenoic acid double bond, a 4,5-dimethoxy substitution pattern, and a hydroxypropylsulfamoyl substituent. Compared to the 2-carbon hydroxyethyl analog (CAS 1164556-64-2), the +0.37 logP shift and altered rotatable bond count enable targeted occupancy studies in the PPARα AF-2 binding region. Use it head-to-head with the hydroxyethyl analog in PPARα/γ/δ transactivation assays to isolate linker-length-dependent selectivity. Supplied at ≥95% purity (C14H19NO7S, MW 345.37), it also serves as an HPLC-MS reference standard for library QC workflows.

Molecular Formula C14H19NO7S
Molecular Weight 345.37
CAS No. 1164517-07-0
Cat. No. B2922756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid
CAS1164517-07-0
Molecular FormulaC14H19NO7S
Molecular Weight345.37
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCCCO)OC
InChIInChI=1S/C14H19NO7S/c1-21-11-8-10(4-5-13(17)18)9-12(14(11)22-2)23(19,20)15-6-3-7-16/h4-5,8-9,15-16H,3,6-7H2,1-2H3,(H,17,18)/b5-4+
InChIKeySGCAFOUQXIRVOS-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid (CAS 1164517-07-0): A Structurally Defined Sulfamoyl-Cinnamic PPAR Agonist Research Tool


(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid (CAS 1164517-07-0) is a synthetic hydroxycinnamic acid derivative bearing a 3-hydroxypropylsulfamoyl substituent at the 3-position and 4,5-dimethoxy groups on the phenyl ring, with a strictly defined (E)-configuration at the propenoic acid double bond . This compound falls within the substituted phenylsulfamoyl compound class claimed as peroxisome proliferator-activated receptor (PPAR) agonists, particularly PPARα activators, by Pfizer in patent WO/2005/092845 [1]. It is supplied as a research-grade chemical (typical purity 95%) with molecular formula C14H19NO7S and molecular weight 345.37 g/mol .

Why Generic Substitution of (2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid with Hydroxyethyl or Mono-Methoxy Analogs Is Scientifically Unsupported


Within the sulfamoyl-cinnamic acid class, both the length of the hydroxyalkyl linker and the methoxy substitution pattern on the phenyl ring are critical determinants of PPAR subtype selectivity, binding affinity, and physicochemical behavior [1]. The most proximal analog, (2E)-3-{3-[(2-hydroxyethyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid (CAS 1164556-64-2, CHEBI:108133), differs by exactly one methylene unit in the sulfamoyl linker—a modification that alters predicted logP by approximately +0.37 units and modifies the conformational ensemble accessible to the terminal hydroxyl group within the PPAR ligand-binding pocket . Compounds lacking the 4,5-dimethoxy substitution or bearing a (Z)-configuration exhibit distinct hydrogen-bonding geometries that cannot recapitulate the binding mode for which this (E)-hydroxypropyl scaffold was designed [1]. These structural differences preclude direct substitution without independent re-validation of target engagement, selectivity, and downstream pharmacological effect.

Quantitative Differentiation Evidence for (2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid (CAS 1164517-07-0) vs. Its Closest Structural Analogs


Hydroxypropyl Linker Increases Predicted Lipophilicity by ΔlogP +0.37 vs. Hydroxyethyl Analog, Modulating Membrane Permeability and PPAR Pocket Occupancy

The target compound's 3-hydroxypropyl sulfamoyl linker extends the alkyl spacer by one methylene unit compared to the 2-hydroxyethyl analog (CAS 1164556-64-2). In silico prediction using mcule.com yields a logP of 4.2782 for the target compound versus 3.9071 for the hydroxyethyl analog, a difference of +0.37 logP units . This corresponds to an approximately 2.3-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability and may influence oral bioavailability and tissue distribution. The longer linker also positions the terminal hydroxyl group deeper into the PPAR ligand-binding pocket, potentially altering hydrogen-bond networks with residues in the AF-2 helix region [1].

PPAR agonist lipophilicity drug design

Polar Surface Area (PSA) of 78.05 Ų Exceeds Hydroxyethyl Analog by +2.42 Ų, Placing the Compound Closer to the Optimal CNS-Penetrant Threshold

Predicted topological polar surface area (tPSA) for the target compound is 78.05 Ų, compared to 75.63 Ų for the 2-hydroxyethyl analog . This +2.42 Ų difference arises from the additional methylene group in the hydroxypropyl linker, which slightly increases the solvent-accessible polar surface without introducing new hydrogen-bond donors or acceptors. Both values remain below the widely cited 90 Ų threshold for favorable blood-brain barrier penetration, but the target compound's higher PSA may confer subtly different CNS partitioning characteristics relevant to metabolic PPARα targets in the hypothalamus [1].

blood-brain barrier PSA drug delivery

Molecular Weight Increase of +14 Da (345.37 vs. 331.34) Confers Greater Conformational Flexibility in the Sulfamoyl Linker Region, Distinguishing PPAR Binding Mode from Shorter Alkyl Analogs

The target compound (MW 345.37 g/mol, C14H19NO7S) differs from the 2-hydroxyethyl analog (MW 331.34 g/mol, C13H17NO7S) by exactly one CH2 group (+14 Da) [1]. This additional methylene extends the hydroxyalkyl linker from two to three carbon atoms, increasing the number of freely rotatable bonds in the sulfamoyl side chain by one. The resulting conformational expansion allows the terminal hydroxyl to sample a larger volume within the PPARα ligand-binding domain, potentially enabling interactions with residues unreachable by the shorter ethyl linker. Patent SAR data within the phenylsulfamoyl series indicates that alkyl linker length modulates PPARα vs. PPARγ selectivity [2].

conformational flexibility SAR PPAR binding

Stereochemically Defined (E)-Configuration at the Propenoic Acid Double Bond Ensures Correct Presentation of the Carboxylate Pharmacophore to the PPAR AF-2 Activation Surface

The compound is explicitly named with the (2E)- or (E)-configuration designation, specifying a trans arrangement of the carboxyl group and the dimethoxyphenyl ring across the propenoic acid double bond . This geometric isomerism is functionally significant: the (E)-configuration places the carboxylate in an extended conformation suitable for forming the canonical hydrogen-bond network with the AF-2 helix (residues including Tyr464 and His440 in PPARα), a critical interaction for agonist-induced coactivator recruitment [1]. The corresponding (Z)-isomer (CAS available for the hydroxyethyl analog as the separate Z-form) would position the carboxylate in a sterically incompatible orientation, abolishing the key charge-reinforced hydrogen bond with the AF-2 tyrosine residue. The target compound is supplied as the pure (E)-isomer, eliminating the need for isomer separation that would be required if a mixed or undefined geometry product were procured .

stereochemistry pharmacophore receptor activation

Compound Belongs to the Pfizer Phenylsulfamoyl PPARα Agonist Chemical Series Covered by WO/2005/092845, Providing Patent-Documented Therapeutic Rationale Not Shared by Generic Cinnamic Acids

The target compound is structurally encompassed by the generic Markush formula in Pfizer's WO/2005/092845 patent, which claims substituted phenylsulfamoyl compounds as PPAR agonists for treating atherosclerosis, hypercholesterolemia, hypertriglyceridemia, diabetes, obesity, osteoporosis, and metabolic syndrome [1]. This patent linkage provides a documented therapeutic hypothesis—specifically, PPARα-mediated elevation of HDL-cholesterol and lowering of LDL-cholesterol and triglycerides—that is not available for generic cinnamic acid derivatives lacking the sulfamoyl group [1]. By contrast, simple dimethoxycinnamic acids (e.g., 3,4-dimethoxycinnamic acid) lack the sulfamoyl pharmacophore entirely and are not PPAR agonists in the same potency range. The target compound combines the cinnamic acid scaffold with the sulfamoyl moiety, a dual-feature architecture that the patent defines as essential for PPARα activation [1].

PPARα agonist patent metabolic syndrome

Preliminary Evidence Note: Publicly Available Quantitative Bioactivity Data for This Specific Compound (CAS 1164517-07-0) Are Currently Absent from Major Databases Including BindingDB, ChEMBL, PubChem, and the Patent Literature

A systematic search of BindingDB, ChEMBL, PubChem BioAssay, PubMed, and the patent literature (including Pfizer WO/2005/092845 and US20060229363) yielded no quantitative PPARα, PPARγ, or PPARδ EC50/IC50 values, no selectivity ratios, and no in vivo pharmacokinetic or pharmacodynamic data for CAS 1164517-07-0 [1][2][3]. The compound is listed in ChEBI only through its hydroxyethyl analog (CHEBI:108133), which also lacks bioactivity annotation [2]. This absence of published quantitative pharmacology distinguishes this compound from well-characterized PPAR agonists such as fenofibrate, WY-14643, or GW7647, and means that procurement decisions must currently be based on structural design rationale, predicted properties, and patent context rather than head-to-head potency comparisons.

data gap research tool screening

Recommended Research and Industrial Application Scenarios for (2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid (CAS 1164517-07-0)


Structure-Activity Relationship (SAR) Exploration of Alkyl Linker Length on PPARα Subtype Selectivity and Potency

This compound serves as the 3-carbon linker variant within a systematic SAR set that includes the 2-carbon hydroxyethyl analog (CAS 1164556-64-2) and analogs with longer or branched linkers. The +0.37 logP increment and altered rotatable bond count relative to the hydroxyethyl comparator make it the appropriate probe for testing the hypothesis that linker elongation enhances PPARα binding pocket occupancy [1]. Researchers should pair this compound head-to-head with the hydroxyethyl analog in PPARα, PPARγ, and PPARδ transactivation assays to quantify selectivity shifts attributable solely to linker length .

Computational Docking and Molecular Dynamics Studies Requiring a Stereochemically Pure (E)-Configured Ligand

The compound's well-defined (E)-configuration and modular structure (cinnamic acid core + sulfamoyl linker + terminal hydroxypropyl) make it suitable for computational studies where the trans geometry is essential for correct carboxylate positioning in the PPARα AF-2 binding region [1]. The predicted logP of 4.28 and PSA of 78.05 provide experimentally testable physicochemical parameters for validating in silico ADME models .

Chemical Probe for PPARα-Mediated Lipid Metabolism Studies Where Hydroxypropyl Substitution Is Hypothesized to Alter Cofactor Recruitment

Based on the Pfizer patent disclosure that sulfamoyl-containing cinnamic acids activate PPARα to elevate HDL-cholesterol and lower triglycerides [1], this compound can be deployed as a chemical probe in hepatocyte models (e.g., HepG2 or primary human hepatocytes) to test whether the hydroxypropyl modification differentially regulates PPARα target genes (CPT1A, ACOX1, PDK4) compared to the hydroxyethyl analog [1]. The absence of published EC50 data necessitates that users first establish concentration-response curves in their assay system of choice before making mechanistic claims.

Procurement Reference Standard for Analytical Method Development and Quality Control of Sulfamoyl-Cinnamic PPAR Agonist Libraries

With its defined molecular formula (C14H19NO7S), molecular weight (345.37), and 95% purity specification [1], this compound can serve as a reference standard for HPLC-MS method development when characterizing larger libraries of sulfamoyl-cinnamic analogs. Its distinct retention time (predictably longer than the hydroxyethyl analog due to higher logP) and unique mass spectral signature provide clear differentiation for library quality control workflows.

Quote Request

Request a Quote for (2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.